Glucobrassicanapin (potassium)
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Overview
Description
Glucobrassicanapin (potassium) is a naturally occurring glucosinolate found in various Brassica species, such as Brassica rapa and Brassica napus. It is a sulfur-containing compound known for its potential health benefits and role in plant defense mechanisms. The compound is characterized by its unique structure, which includes a 4-pentenyl side chain attached to a glucosinolate core.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glucobrassicanapin (potassium) can be synthesized through the extraction of glucosinolates from Brassica plants. The process involves the following steps:
Extraction: The plant material is homogenized and extracted using a suitable solvent, such as methanol or water.
Purification: The extract is purified using techniques like solid-phase extraction or ion-exchange chromatography to isolate the glucosinolates.
Conversion: The isolated glucosinolates are then converted to their potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods
Industrial production of glucobrassicanapin (potassium) typically involves large-scale extraction from Brassica crops. The process is optimized for high yield and purity, utilizing advanced extraction and purification techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) for precise quantification and isolation .
Chemical Reactions Analysis
Types of Reactions
Glucobrassicanapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, and thiocyanates.
Oxidation: Involves the addition of oxygen to the compound, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Isothiocyanates: Known for their potential anticancer properties.
Nitriles: Often formed as by-products during hydrolysis.
Sulfoxides and Sulfones: Formed during oxidation reactions.
Scientific Research Applications
Glucobrassicanapin (potassium) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antioxidant, and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals with enhanced health benefits
Mechanism of Action
The mechanism of action of glucobrassicanapin (potassium) involves its hydrolysis by the enzyme myrosinase to produce bioactive compounds such as isothiocyanates. These bioactive compounds exert their effects through various molecular targets and pathways, including:
Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells, leading to apoptosis.
Detoxification Enzymes: Modulating the activity of phase I and phase II detoxification enzymes.
Antioxidant Pathways: Enhancing the activity of antioxidant enzymes to reduce oxidative stress
Comparison with Similar Compounds
Glucobrassicanapin (potassium) is similar to other glucosinolates such as gluconapin, glucoraphanin, and sinigrin. it is unique due to its specific 4-pentenyl side chain, which influences its biological activity and health benefits. Here is a comparison with similar compounds:
Gluconapin: Contains a 3-butenyl side chain and is also found in Brassica species.
Glucoraphanin: Known for its potent anticancer properties and presence in broccoli.
Sinigrin: Found in mustard seeds and known for its pungent flavor and potential health benefits .
Properties
Molecular Formula |
C12H20KNO9S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |
InChI |
InChI=1S/C12H21NO9S2.K/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12;/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI Key |
ORTNBYUDHZJOHO-SNPNTKKDSA-M |
Isomeric SMILES |
C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
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